



Protocol for IFN-y ELISPOT Assay Using SIINFEKL Peptide

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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

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These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of antigen-specific T cells secreting Interferongamma (IFN-y) in response to the SIINFEKL peptide. The SIINFEKL peptide is a well-characterized immunodominant epitope from chicken ovalbumin that binds to the H-2Kb MHC class I molecule and is widely used to study CD8+ T cell responses in C57BL/6 mice.[1][2][3]

Principle of the Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[4][5][6] In this application, an ELISPOT plate is coated with a capture antibody specific for IFN-y. Splenocytes, containing T cells, are then added to the wells along with the SIINFEKL peptide. If the splenocytes contain T cells that recognize the SIINFEKL peptide presented by antigen-presenting cells (APCs), they will be stimulated to secrete IFN-y. The secreted IFN-y is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for IFN-y is added, followed by a streptavidinenzyme conjugate. Finally, a substrate is added that is converted by the enzyme into an insoluble colored spot. Each spot represents a single IFN-y-secreting cell, allowing for the quantification of antigen-specific T cells.[4][7]



Data Presentation

Table 1: Reagent and Cell Concentrations

Component	Recommended Concentration/Number	Notes
Splenocytes	1 x 10 ⁵ to 3 x 10 ⁵ cells/well	A serial dilution of cell concentrations is recommended if the expected response is unknown.[8]
SIINFEKL Peptide	1 - 10 μg/mL	The optimal concentration may need to be determined empirically.
Positive Control (e.g., PHA or ConA)	1 - 5 μg/mL	Used to confirm cell viability and assay performance.
Negative Control	Media alone (no peptide)	Used to determine the background level of IFN-y secretion.
Capture Antibody (anti-IFN-γ)	Per manufacturer's instructions (typically 5-10 μg/mL)	
Detection Antibody (biotinylated anti-IFN-y)	Per manufacturer's instructions (typically 1-2 μg/mL)	_

Table 2: Incubation Times and Conditions



Step	Time	Temperature	Conditions
Plate Coating	Overnight	4°C	Sealed to prevent evaporation.
Blocking	1-2 hours	Room Temperature or 37°C	
Cell Incubation with Peptide	18-24 hours	37°C	5% CO ₂ humidified incubator.
Detection Antibody Incubation	2 hours	Room Temperature	
Streptavidin-Enzyme Incubation	1 hour	Room Temperature	
Spot Development	5-20 minutes	Room Temperature	Monitor closely to avoid over-development.

Experimental Protocols Materials and Reagents

- 96-well PVDF membrane ELISPOT plates
- SIINFEKL peptide (purity >90%)[1]
- Mouse IFN-γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-HRP or -AP)
- Substrate for HRP (e.g., AEC, TMB) or AP (e.g., BCIP/NBT)
- Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin)
- Phosphate Buffered Saline (PBS)
- PBS-Tween 20 (0.05%) (Wash Buffer)



- Sterile deionized water
- Positive control mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
- Spleens from immunized or experimental C57BL/6 mice
- 70 μm cell strainer
- Red blood cell lysis buffer (e.g., ACK buffer)
- Automated ELISPOT reader or dissecting microscope for spot counting

Splenocyte Preparation

- Aseptically harvest spleens from mice and place them in a petri dish containing 5 mL of complete RPMI medium.
- Mechanically dissociate the spleens by gently pushing them through a 70 μm cell strainer with the plunger of a 1 mL syringe.[9]
- Rinse the strainer with an additional 5-10 mL of complete RPMI medium to collect the remaining cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.[9][10]
- Add 10 mL of complete RPMI medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI medium, and perform a cell count using a hemocytometer or automated cell counter.
- Adjust the cell concentration to the desired density in complete RPMI medium (e.g., 2 x 10⁶ cells/mL).

ELISPOT Assay Procedure

Methodological & Application





- Plate Coating: On the day before the assay, coat the ELISPOT plate wells with the anti-IFN-γ capture antibody diluted in sterile PBS. Add 100 μL of the antibody solution to each well.
 Incubate overnight at 4°C.[9]
- Plate Washing and Blocking: The next day, wash the plate twice with 200 μL/well of sterile PBS. Block the membrane by adding 200 μL/well of complete RPMI medium and incubate for at least 30 minutes at 37°C.[10]
- Cell Plating and Stimulation: Discard the blocking medium from the wells. Add 100 μ L of the splenocyte suspension to each well. Then, add 100 μ L of the appropriate stimulus (SIINFEKL peptide, positive control, or negative control) to the respective wells. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5%
 CO₂. Do not disturb the plate during this incubation period to ensure the formation of distinct spots.[11]
- Cell Removal: After incubation, wash the plate three times with PBS-Tween 20 and then three times with PBS to remove the cells.
- Detection Antibody: Add 100 μL of the biotinylated anti-IFN-γ detection antibody, diluted in an appropriate blocking buffer as per the manufacturer's recommendation, to each well.
 Incubate for 2 hours at room temperature.[9]
- Washing: Wash the plate four times with PBS-Tween 20.
- Enzyme Conjugate: Add 100 μ L of the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 1 hour at room temperature.
- Final Washes: Wash the plate four times with PBS-Tween 20, followed by two final washes with PBS.
- Spot Development: Add 100 μL of the substrate solution to each well. Monitor the development of spots, which typically takes 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water.







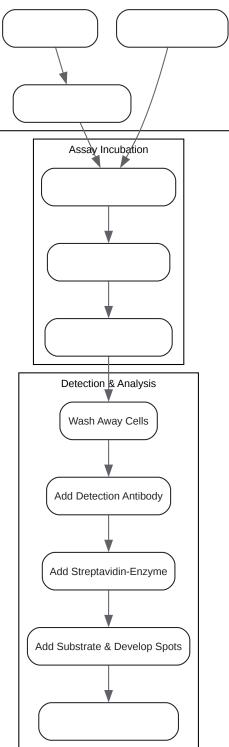
Drying and Analysis: Allow the plate to dry completely in the dark. Count the number of spots
in each well using an automated ELISPOT reader or a dissecting microscope. The results
are typically expressed as spot-forming cells (SFCs) per million splenocytes.[11]

Visualizations



Plate & Cell Preparation

ELISPOT Assay Workflow for SIINFEKL Peptide

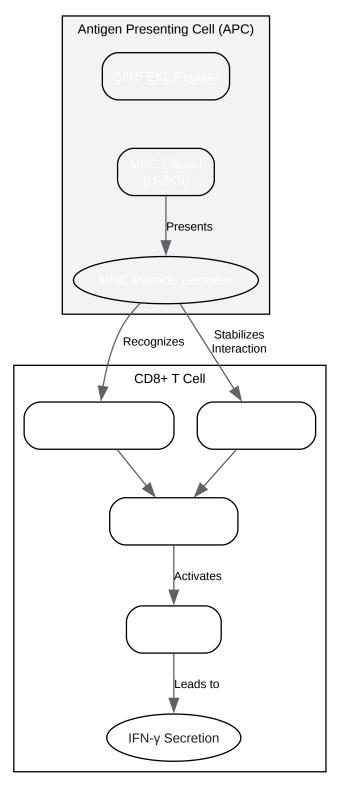


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Caption: Experimental workflow of the IFN-y ELISPOT assay.



T-Cell Recognition of SIINFEKL and IFN-y Secretion



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Caption: Signaling pathway of T-cell activation and IFN-y secretion.



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- To cite this document: BenchChem. [Protocol for IFN-γ ELISPOT Assay Using SIINFEKL Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769270#protocol-for-elispot-assay-using-siinfekl-peptide]

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